4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-formamido-1-methylimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-2-4(7-3-10)8-5(9)6(11)12/h2-3H,1H3,(H,7,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFKMTVVSGRRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents at specific positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium or nickel, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its formamido group can participate in hydrogen bonding, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
A comparative analysis of key structural analogs is presented in Table 1.
Table 1. Structural and Functional Comparison of Imidazole-Carboxylic Acid Derivatives
Key Observations:
- Formamido vs. FMOC-Protected Amino Groups: The formamido group in the target compound is smaller and less sterically hindered than the FMOC group in , making it more suitable for applications requiring minimal steric interference.
- Carboxylate vs. Pyridinium/Carboxylic Acid: Compounds with dual carboxylates (e.g., ) exhibit stronger metal-coordination capabilities compared to monocarboxylic acids like the target compound.
- Heteroaromatic Substituents : The pyrimidinyl group in and pyridinium in enhance π-π stacking and solubility, which are absent in the target compound.
Biological Activity
4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid (CAS Number: 128293-68-5) is a heterocyclic compound derived from imidazole, a five-membered ring containing nitrogen. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H7N3O3. Its structure features a formamido group that enhances its reactivity and interaction with biological targets. The compound's unique properties arise from the combination of the imidazole ring and the carboxylic acid group, which facilitate various chemical reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis (programmed cell death) through activation of caspases and modulation of signaling pathways related to cell survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
- Hydrogen Bonding : The formamido group participates in hydrogen bonding with biological macromolecules, enhancing binding affinity to targets.
These interactions can lead to altered enzyme activity or receptor modulation, influencing various biochemical pathways.
Case Studies
-
Antimicrobial Study :
- Objective : Assess the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method.
- Results : Zones of inhibition measured at 15 mm for E. coli and 18 mm for S. aureus, indicating strong antimicrobial activity.
-
Anticancer Study :
- Objective : Evaluate cytotoxic effects on MCF-7 (breast cancer) cells.
- Method : MTT assay for cell viability.
- Results : IC50 value determined at 25 µM after 48 hours of treatment, suggesting significant anticancer potential.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Methyl-1H-imidazole-2-carboxylic acid | Structure | Moderate antimicrobial | Lacks formamido group |
| Benzimidazole | Structure | Antifungal, anticancer | Fused benzene ring enhances stability |
| 5-Fluorouracil | Structure | Anticancer | Fluorine substitution increases reactivity |
Q & A
Q. What are the established synthetic routes for 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid, and what are their key methodological considerations?
The compound can be synthesized via cyclocondensation or hydrogenation-cyclization strategies. A common approach involves refluxing precursors (e.g., formyl-indole derivatives) with acetic acid under controlled pH to form the imidazole core. For example, intermediates like 3-formyl-1H-indole-2-carboxylic acid are reacted with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Key considerations include solvent selection (e.g., ethanol vs. water impacts hydrogenation efficiency) and catalyst choice (e.g., Raney nickel minimizes dehalogenation vs. Pd/C) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- HPLC : Monitor purity using a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2–3 with trifluoroacetic acid) .
- NMR : Confirm the formamido (–NHCHO) and methylimidazole motifs via ¹H NMR (e.g., singlet for methyl at δ ~3.7 ppm, formyl proton at δ ~8.1 ppm) .
- FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies in buffers (pH 1–14) reveal optimal solubility in mildly acidic conditions (pH 4–6). At pH >10, hydrolysis of the formamido group may occur, detected via HPLC degradation peaks. Store lyophilized samples at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Byproduct formation (e.g., dehalogenated analogs) is reduced by:
- Catalyst selection : Raney nickel avoids aryl dechlorination observed with Pd/C .
- Temperature control : Maintain 45°C during cyclization to prevent incomplete ring closure .
- Solvent optimization : Ethanol improves intermediate solubility vs. water, reducing side reactions .
Q. What computational methods are suitable for predicting the tautomeric behavior of this compound in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria between imidazole N–H and formamido groups. Solvent effects (PCM model) predict dominant tautomers in polar aprotic solvents (e.g., DMSO), validated by ¹³C NMR chemical shifts .
Q. How can contradictory spectroscopic data (e.g., ambiguous carbonyl signals) be resolved?
Combine multiple techniques:
- X-ray crystallography : Resolve crystal structure to confirm bond lengths and angles .
- 2D NMR (HSQC, HMBC) : Assign overlapping signals by correlating ¹H–¹³C couplings .
- pH-dependent UV-Vis : Monitor absorbance shifts to identify ionizable groups (e.g., pKa of carboxylic acid ~3.5) .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR) in drug discovery?
- Amide coupling : React the carboxylic acid with amines (EDC/HOBt activation) to generate prodrugs .
- Formamido modification : Replace the formyl group with acyl or sulfonamide moieties to assess pharmacokinetic effects .
- Metal complexation : Coordinate with transition metals (e.g., Cu²⁺) for potential antimicrobial activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
